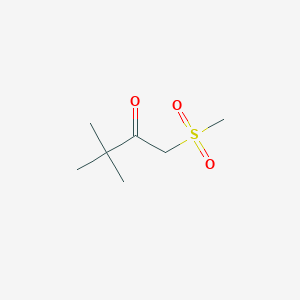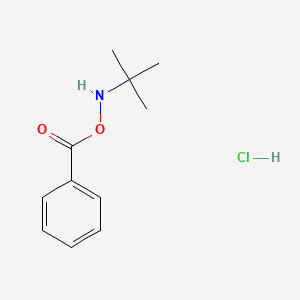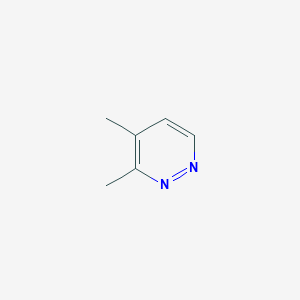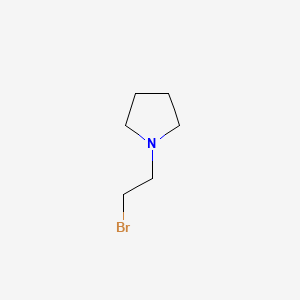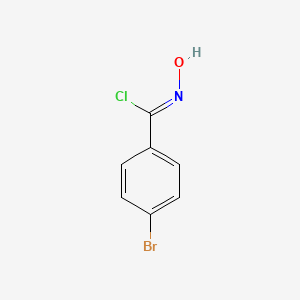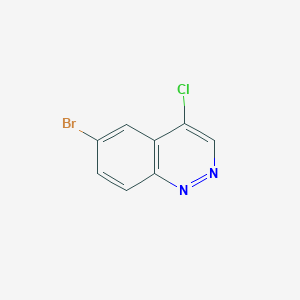
苯,1-溴-4-(庚硫基)-
描述
Chemical Reactions Analysis
- Nucleophilic Substitution (SNAr) : Due to the presence of the bromine atom, this compound can undergo nucleophilic substitution reactions. Electron-withdrawing groups (such as nitro) ortho and para to the bromine enhance the rate of substitution. The SNAr mechanism involves initial addition of the nucleophile (e.g., hydroxide ion) to the aromatic ring, followed by loss of a halide anion . Radical Addition : Benzene derivatives are more susceptible to radical addition reactions. In the presence of radical initiators, benzene can add halogens (e.g., chlorine or bromine) to form hexahalocyclohexanes .
Physical And Chemical Properties Analysis
科学研究应用
分子电子学和电导
分子电子学是苯,1-溴-4-(庚硫基)-相关化合物具有潜在应用的领域。例如,已经研究了涉及苯衍生物的分子结的电导,揭示了通过分子的电荷传输的见解。这些发现对于分子级电子器件的开发至关重要 (Reed 等人,1997 年)。
合成方法
在合成化学中,苯,1-溴-4-(庚硫基)-之类的化合物用作中间体或构建块来创建更复杂的分子。例如,通过钯催化的交叉偶联反应合成乙炔基二茂铁化合物,展示了溴苯衍生物在形成多功能分子中的多功能性 (Fink 等人,1997 年)。
材料科学
在材料科学中,溴苯衍生物的合成和表征对于开发具有特定性质的新材料至关重要。例如,1-溴-4-(3,7-二甲基辛基)苯已被研究为石墨烯纳米带的前体,表明此类化合物在纳米技术和材料科学中的作用 (Patil 等人,2012 年)。
手性光学性质
对源自苯二噻吩的功能化噻吩基[7]螺旋烯等化合物中的手性光学性质和电子离域的研究,提供了分子结构和光学活性之间相关性的见解。此类研究有助于理解分子的手性和其在光学器件和材料中的应用 (Rajca 等人,2009 年)。
有机电子学
苯衍生物也用于有机电子材料的合成。例如,1-溴-4-(2,2-二苯基乙烯基)苯的合成和荧光特性突出了此类化合物在发光器件中的应用,因为它们具有光致发光特性 (左奇,2015 年)。
安全和危害
属性
IUPAC Name |
1-bromo-4-heptylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrS/c1-2-3-4-5-6-11-15-13-9-7-12(14)8-10-13/h7-10H,2-6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYGGWRQEQXFDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCSC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60501205 | |
| Record name | 1-Bromo-4-(heptylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60501205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, 1-bromo-4-(heptylthio)- | |
CAS RN |
76542-22-8 | |
| Record name | 1-Bromo-4-(heptylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60501205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




